N-(2-(2-methylthiazol-4-yl)phenyl)-4-morpholinobenzamide
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Overview
Description
N-(2-(2-methylthiazol-4-yl)phenyl)-4-morpholinobenzamide, also known as GSK-J4, is a small molecule inhibitor that targets the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). It has been found to have potential therapeutic applications in various diseases, including cancer and inflammation.
Scientific Research Applications
Neurokinin-1 Receptor Antagonists
Compounds structurally related to "N-(2-(2-methylthiazol-4-yl)phenyl)-4-morpholinobenzamide" have been explored for their potential as neurokinin-1 (NK-1) receptor antagonists. These compounds exhibit significant efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting their potential in treating conditions mediated by the NK-1 receptor. (Harrison et al., 2001)
Antimicrobial and Antifungal Activity
Research into the antimicrobial and antifungal activities of derivatives structurally related to the query compound has shown promising results. These studies aim at developing effective and safe therapeutic agents. Compounds with 1,2,4-triazole derivatives have been highlighted for their rapid and prolonged biological action, demonstrating potential in the treatment of fungal pathologies without pronounced side effects. (Bushuieva et al., 2022)
Anticonvulsant Activity
The synthesis and evaluation of new hybrid compounds derived from various functional groups, including morpholine, have shown significant anticonvulsant activity in preclinical models. These findings suggest the potential for developing novel antiepileptic drugs (AEDs) that combine different pharmacophoric elements for enhanced efficacy. (Kamiński et al., 2015)
DNA Binding and Biological Activity
Studies on derivatives that include morpholine and thiazole moieties have investigated their DNA binding capabilities and biological activities. These compounds demonstrate intercalation binding modes with SS-DNA and have shown efficacy against both microbes and cancer cells, indicating their potential for further development into therapeutic agents. (Farghaly et al., 2020)
Novel Antibacterial Agents
Oxazolidinones, a class of compounds that includes structures with morpholine, have been documented for their unique mechanism of bacterial protein synthesis inhibition. These novel analogs have shown broad-spectrum in vitro antibacterial activities against a variety of clinically important human pathogens, including strains resistant to other antimicrobials. (Zurenko et al., 1996)
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been widely studied for their anticancer properties . They often target DNA or associated proteins, disrupting the normal function of cancer cells .
Mode of Action
This interaction can lead to the disruption of critical cellular processes, such as DNA replication or protein synthesis, ultimately leading to cell death .
Biochemical Pathways
Thiazole derivatives are known to interfere with several cellular processes, including dna synthesis and protein production . By disrupting these processes, the compound can induce apoptosis, or programmed cell death, in cancer cells .
Result of Action
The compound has been evaluated for its anticancer activity against A549 and C6 tumor cell lines . The results showed significant anticancer activity, particularly for compounds carrying 5-chloro and 5-methylbenzimidazole groups . The potential of these compounds to direct tumor cells to the apoptotic pathway, a precondition of anticancer action, was also observed .
properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-22-20(14-27-15)18-4-2-3-5-19(18)23-21(25)16-6-8-17(9-7-16)24-10-12-26-13-11-24/h2-9,14H,10-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHAEWPRIBCHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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